molecular formula C21H23ClN4OS B2728117 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 849029-69-2

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2728117
CAS RN: 849029-69-2
M. Wt: 414.95
InChI Key: PQLPMIKCKLPUOZ-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H23ClN4OS and its molecular weight is 414.95. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Safeners for Herbicides

Compounds similar to the one have been utilized in radiosynthesis for studies on metabolism and mode of action of herbicides. The preparation of high specific activity compounds allows for detailed investigation into their behavior and effects in agricultural applications (Latli & Casida, 1995).

Antimicrobial Applications

Another area of application is in the development of antimicrobial agents. Derivatives of 1,2,4-triazole, for instance, have been synthesized and tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds have shown a variety of pharmaceutical activities including anti-inflammatory, analgesic, and antimicrobial properties (MahyavanshiJyotindra et al., 2011).

Cholinesterase Inhibition for Alzheimer's Research

Research into 1,2,4-triazole derivatives has also explored their potential in inhibiting cholinesterase enzymes, a target for Alzheimer's disease treatment. These studies involve the synthesis of new compounds and evaluation of their inhibitory activities, highlighting their therapeutic potential in neurodegenerative diseases (Riaz et al., 2020).

Anticancer Activity

The structural framework of compounds including 1,2,4-triazole and chlorophenyl groups has been investigated for anticancer activity. Synthesis and testing of novel derivatives have shown promising results against various cancer cell lines, underscoring the importance of these compounds in developing new cancer therapies (Horishny et al., 2021).

Molecular Docking and Drug Design

Furthermore, compounds with these structural motifs have been used in molecular docking studies to understand their interaction with biological targets. Such research is crucial for drug design and discovery, offering insights into the potential therapeutic applications of new chemical entities (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c1-4-26-20(16-6-5-7-17(22)12-16)24-25-21(26)28-13-19(27)23-18-10-8-15(9-11-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLPMIKCKLPUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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